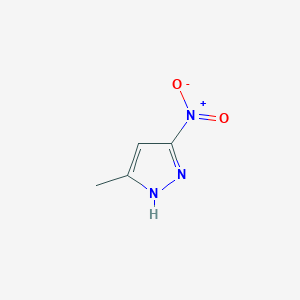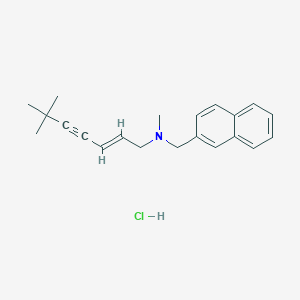
Isoterbinafine hydrochloride, (E)-
Overview
Description
Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .
Molecular Structure Analysis
The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis
Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .Physical and Chemical Properties Analysis
Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .Scientific Research Applications
Nanoemulsion Gels for Ocular Delivery
Isoterbinafine hydrochloride (Terbinafine hydrochloride) has been explored for the management of fungal keratitis by maintaining effective concentrations in the aqueous humor. A study developed controlled-release in situ ocular drug-loaded nanoemulsion (NE) gels to enhance the drug delivery, stability, and bioavailability for ocular applications. The in situ NE gels demonstrated favorable characteristics, such as transparency, mucoadhesiveness, and sustained drug release. The pharmacokinetic parameters in rabbit aqueous humor showed the NE gels provided higher drug concentration, prolonged residence time, and increased bioavailability, indicating a promising approach for ocular drug delivery systems (Tayel et al., 2013).
Enhanced Skin Penetration for Topical Use
Terbinafine hydrochloride's applications have been extended to enhance skin penetration for treating conditions like onychomycosis. Research has focused on developing formulations like transfersomes, known as flexible liposomes, to improve the transdermal transmission of the drug. The formulations aimed for high skin penetration, high encapsulation efficiency, appropriate drug loading, and good stability. The resulting terbinafine hydrochloride transfersomes demonstrated high absorption by the skin and an increased absorption rate compared to commercial creams, marking a significant advancement in the topical treatment of onychomycosis (Yang et al., 2015).
Antifungal Activity Enhancement through Nanolipidgel Formulation
Terbinafine hydrochloride's antifungal efficacy has been improved through the formulation of a topical nanolipidgel (NLH). The NLH formulation, prepared using solid lipid nanoparticles, showed increased skin deposition of the drug and enhanced antifungal activity against Candida albicans. The NLH formulation also demonstrated efficient occlusivity and non-irritancy to rabbit skin, suggesting a potent, scalable, and cost-effective alternative to conventional formulations for treating skin fungal infections (Wavikar & Vavia, 2013).
Comparison of Different Nanovesicle Formulations
A comparative study of terbinafine hydrochloride nanovesicle formulations, including transfersome, menthosome, and ethosome, was conducted to evaluate their skin permeation and antifungal efficacy. The study highlighted the significant impact of vesicle formulation on drug delivery efficiency, with notable improvements in skin permeation and antifungal activity, demonstrating the potential of these nanovesicle formulations for enhancing the treatment of fungal infections (Zaky, 2016).
Mechanism of Action
Isoterbinafine hydrochloride, also known as trans-Isoterbinafine hydrochloride, is a synthetic allylamine antifungal . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.
Target of Action
The primary target of Isoterbinafine hydrochloride is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
Isoterbinafine hydrochloride inhibits the action of squalene monooxygenase, thereby blocking the synthesis of ergosterol , an essential component of the fungal cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the fungal cell .
Biochemical Pathways
The inhibition of squalene monooxygenase by Isoterbinafine hydrochloride disrupts the conversion of squalene to lanosterol . In fungi, lanosterol is converted to ergosterol, which is a vital component of the fungal cell membrane . Therefore, the inhibition of this pathway leads to a deficiency in ergosterol, disrupting cell membrane integrity and function, ultimately leading to fungal cell death .
Pharmacokinetics
Isoterbinafine hydrochloride is well absorbed following oral administration, with a bioavailability of over 70% . The compound is highly lipophilic, tending to accumulate in skin, nails, and fatty tissues . The peak plasma concentrations appear within 2 hours after a single 250 mg dose . The compound is extensively metabolized before excretion, with approximately 70% of the administered dose eliminated in the urine .
Result of Action
The inhibition of ergosterol synthesis by Isoterbinafine hydrochloride leads to a disruption of the fungal cell wall, resulting in the death of the fungal cell . This results in the effective treatment of various fungal infections, including dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .
Action Environment
The action, efficacy, and stability of Isoterbinafine hydrochloride can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal activity . .
Safety and Hazards
Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .
Future Directions
Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.
Biochemical Analysis
Biochemical Properties
Isoterbinafine hydrochloride, (E)-, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction with the enzyme disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Cellular Effects
Isoterbinafine hydrochloride, (E)-, has a fungistatic effect, leading to ergosterol-depleted fungal cell membranes, and a fungicidal effect, resulting in the toxic accumulation of intracellular squalene . This dual action disrupts the integrity of the fungal cell membrane, leading to cell death .
Molecular Mechanism
The molecular mechanism of Isoterbinafine hydrochloride, (E)-, involves the inhibition of the fungal squalene monooxygenase . This enzyme is crucial for the conversion of squalene to lanosterol, which is then converted to ergosterol in fungi . By inhibiting this enzyme, Isoterbinafine hydrochloride, (E)-, prevents the synthesis of ergosterol, disrupting the fungal cell wall and leading to cell death .
Dosage Effects in Animal Models
Specific information on the dosage effects of Isoterbinafine hydrochloride, (E)-, in animal models was not found in the search results. It is generally recommended that the dosage be carefully adjusted to avoid potential hepatotoxicity .
Metabolic Pathways
Isoterbinafine hydrochloride, (E)-, is metabolized in the liver predominantly via CYP1A2, 3A4, 2C8, 2C9, and 2C19 to inactive metabolites . This metabolism is crucial for the elimination of the compound from the body.
Transport and Distribution
Isoterbinafine hydrochloride, (E)-, is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature and its accumulation in skin, nails, and fatty tissues , it can be hypothesized that it may localize in lipid-rich areas of the cell.
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQARFOFOKGST-SZKNIZGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-30-0 | |
| Record name | Isoterbinafine hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


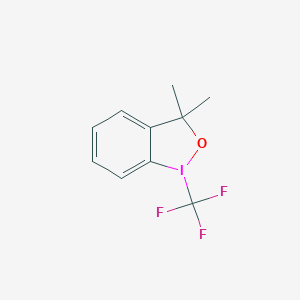

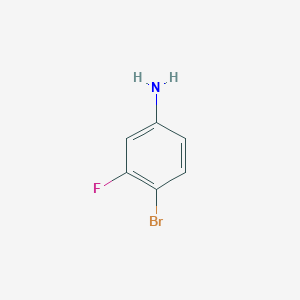
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)
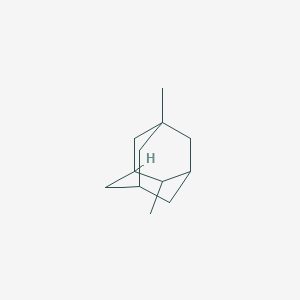

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
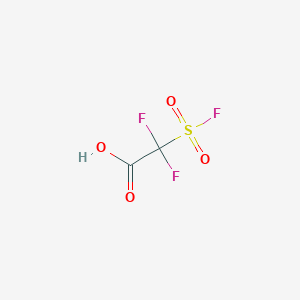


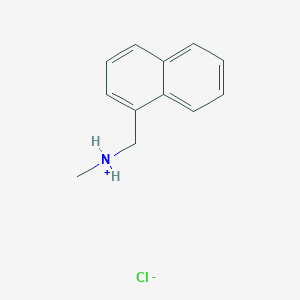
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
